molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7

protoveratrine A

Número de catálogo: B190313
Número CAS: 143-57-7
Peso molecular: 793.9 g/mol
Clave InChI: HYTGGNIMZXFORS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La protoveratrina A es un alcaloide esteroideo natural que se encuentra en las especies de Veratrum, en particular en el Veratrum album. Es conocida por sus potentes actividades biológicas, incluidos sus efectos en el sistema cardiovascular. La protoveratrina A se ha utilizado históricamente en medicina por sus propiedades hipotensivas, lo que la convierte en un compuesto de gran interés tanto en farmacología como en toxicología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la protoveratrina A implica reacciones orgánicas complejas debido a su estructura intrincada. Por lo general, la ruta sintética incluye múltiples pasos, como la esterificación, la ciclación y las modificaciones de los grupos funcionales. Las condiciones de reacción a menudo requieren catalizadores específicos, temperaturas controladas y niveles de pH precisos para garantizar la formación correcta del producto deseado .

Métodos de producción industrial

La producción industrial de protoveratrina A generalmente se logra mediante la extracción de fuentes naturales, particularmente de las raíces y rizomas de las especies de Veratrum. El proceso de extracción implica la extracción con solventes seguida de pasos de purificación, como la cromatografía, para aislar la protoveratrina A en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La protoveratrina A experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de protoveratrina A incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones de protoveratrina A dependen del tipo de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden dar como resultado una variedad de análogos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Protoveratrine A exhibits several pharmacological effects, primarily influencing the cardiovascular and respiratory systems. Key properties include:

  • Anti-Hypertensive Action : this compound is known for its ability to lower blood pressure through vasodilation and inhibition of sympathetic nervous system activity. Studies have shown that it can significantly reduce systolic and diastolic blood pressure in hypertensive patients .
  • Cardiac Effects : The compound can prolong the QT interval and decrease heart rate, indicating potential cardiotoxicity at higher doses . It has been observed to enhance acetylcholine release from nerve terminals, which may contribute to its cardiovascular effects .

Treatment of Hypertension

This compound has been utilized in clinical settings for managing hypertension. Historical studies indicate that it effectively lowers blood pressure in patients with essential hypertension. For example, a study reported a significant drop in blood pressure levels following administration, with effective doses ranging from 0.5 mg to 2 mg .

Study Dosage (mg) Blood Pressure Reduction (mm Hg) Notes
Meilman et al. (1950)0.5 - 2.060/34 to 100/62Significant hypotensive effects observed
Grollman (1950)1.0 - 1.25Varies by patientNoted bradycardia as a side effect

Toxemia of Pregnancy

This compound has also been explored for its potential use in treating toxemia of pregnancy, characterized by hypertension and edema. Clinical trials indicated that it may alleviate symptoms associated with this condition by reducing peripheral resistance and arterial pressure .

Study Application Outcome
Meilman (1953)Toxemia of pregnancyReduced hypertension and edema

Clinical Case Reports

Several case reports highlight the clinical implications of this compound administration:

  • In one instance, a patient experienced significant hypotension following administration, illustrating the compound's potent effects on blood pressure regulation .
  • Another study documented adverse reactions including nausea and muscle weakness in patients treated with this compound, emphasizing the need for careful dosage management .

Mecanismo De Acción

La protoveratrina A ejerce sus efectos principalmente a través de la inhibición de los canales de sodio en las células cardíacas. Al unirse a estos canales, interrumpe el flujo normal de iones sodio, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Este mecanismo es responsable de sus efectos hipotensivos y su potencial cardiotoxicidad a dosis más altas .

Comparación Con Compuestos Similares

La protoveratrina A es parte de un grupo de alcaloides que se encuentran en las especies de Veratrum, que incluyen la protoveratrina B, la jervina y la veratramina. En comparación con estos compuestos, la protoveratrina A es única debido a su estructura específica y su potente actividad biológica. La protoveratrina B, por ejemplo, también es un potente agente hipotensivo, pero tiene una estructura molecular diferente y un perfil farmacológico ligeramente diferente .

Lista de compuestos similares

Propiedades

IUPAC Name

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861817
Record name 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
protoveratrine A
Reactant of Route 2
protoveratrine A
Reactant of Route 3
protoveratrine A
Reactant of Route 4
protoveratrine A
Reactant of Route 5
protoveratrine A
Reactant of Route 6
protoveratrine A
Customer
Q & A

Q1: What is the primary mechanism of action of Protoveratrine A?

A1: this compound primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.

Q2: How does this compound's interaction with sodium channels affect nerve and muscle cells?

A2: The prolonged depolarization caused by this compound leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.

Q3: this compound is known to induce bradycardia. How does this occur?

A3: this compound stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by this compound.

Q4: Does this compound directly affect blood vessels to lower blood pressure?

A4: While this compound can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.

Q5: What is the role of the hypothalamus in this compound's hypotensive effect?

A5: Research indicates that an intact and excitable hypothalamus is crucial for this compound to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes this compound-induced hypotension.

Q6: this compound can induce the release of various neurotransmitters. Can you elaborate on this?

A6: this compound, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].

Q7: What is the molecular formula and weight of this compound?

A7: this compound has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.

Q8: How do structural modifications to this compound affect its hypotensive potency?

A9: Research suggests that modifications to the ester group at the C3 position of this compound can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.

Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?

A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for this compound's pharmacological profile.

Q10: What are the known toxic effects of this compound?

A11: this compound can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.

Q11: Is there a difference in toxicity between this compound and other Veratrum alkaloids?

A12: Yes, this compound demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, this compound is more potent in inducing bradycardia and hypotension than Veratridine.

Q12: What analytical techniques are commonly used to identify and quantify this compound?

A12: Common methods for analyzing this compound include:

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in biological samples [, ].
  • High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying this compound, especially when analyzing formulations like Veratrum aqua [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.